4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the starting materials could include 4-fluorobenzoic acid and 2-methoxy-5-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(2-hydroxy-5-methylphenyl)benzoic acid.
Reduction: 4-Hydroxy-2-(2-methoxy-5-methylphenyl)benzoic acid.
Substitution: 4-Amino-2-(2-methoxy-5-methylphenyl)benzoic acid.
Scientific Research Applications
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro group can enhance the compound’s binding affinity to certain targets, while the methoxy and methyl groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzoic acid
- 4-Fluoro-2-methylbenzoic acid
- 2-Methoxy-5-methylbenzoic acid
Uniqueness
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both a fluoro and a methoxy group can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)13(7-9)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSOPLLXAKONBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681450 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-32-1 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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